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  • Product: N-[(quinolin-8-yl)methyl]methanesulfonamide
  • CAS: 1486517-97-8

Core Science & Biosynthesis

Foundational

Beyond Chelation: The Pharmacological Horizon of N-[(quinolin-8-yl)methyl]methanesulfonamide

Topic: Potential therapeutic applications of N-[(quinolin-8-yl)methyl]methanesulfonamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential therapeutic applications of N-[(quinolin-8-yl)methyl]methanesulfonamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Flex-Chelator" Paradigm

In the landscape of metallopharmacology, rigid scaffolds like 8-hydroxyquinoline (8HQ) have historically dominated. However, N-[(quinolin-8-yl)methyl]methanesulfonamide (8-QMS) represents a distinct structural evolution. Unlike its direct sulfonamide analogs, 8-QMS features a methylene bridge between the quinoline core and the sulfonamide moiety.

This structural nuance converts the molecule from a rigid ligand into a flexible, bidentate "flex-chelator." This guide explores the therapeutic utility of 8-QMS, positioning it not merely as a metal scavenger, but as a Metal-Protein Attenuating Compound (MPAC) capable of restoring metal homeostasis in neurodegeneration and targeting metalloenzymes in oncology.

Molecular Architecture & Chelation Dynamics

To understand the therapeutic potential, one must first master the coordination chemistry of 8-QMS.

Structural Analysis

The molecule consists of three pharmacophoric elements:

  • Quinoline Ring: Provides lipophilicity and the aromatic nitrogen (

    
    ) for metal coordination.
    
  • Methylene Spacer (

    
    ):  Breaks conjugation, introducing rotational freedom and allowing the formation of a six-membered chelate ring  upon metal binding, distinct from the five-membered rings of 8HQ.
    
  • Methanesulfonamide Group: Acts as a hydrogen bond donor/acceptor and a weak acid (

    
    ). Upon deprotonation, the sulfonamide nitrogen (
    
    
    
    ) becomes a potent sigma-donor.
Mechanism of Action: The Ionophore Hypothesis

Unlike varying chelators (e.g., EDTA) that strip metals systemically, 8-QMS acts as a ionophore . It forms neutral, lipophilic complexes with divalent cations (


, 

), facilitating their transport across the Blood-Brain Barrier (BBB) or cell membranes.

ChelationDynamics Ligand Free Ligand (8-QMS) Complex Lipophilic Complex [M(L)2] Ligand->Complex Coordination (pH > 7.0) Metal Free Metal (Zn2+/Cu2+) Metal->Complex CellMembrane Cell Membrane (Lipid Bilayer) Complex->CellMembrane Passive Diffusion Intracellular Intracellular Release (Kinase/Protease Inhibition) CellMembrane->Intracellular Dissociation (Acidic Microenv.)

Figure 1: The ionophore mechanism allows 8-QMS to transport metals into cells, where they can inhibit specific targets or redistribute to metal-deficient organelles.

Therapeutic Vector A: Oncology (Metalloenzyme Inhibition)

The primary oncological application of 8-QMS lies in targeting zinc-dependent enzymes essential for tumor survival: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

Carbonic Anhydrase IX (CA IX) Inhibition

Tumor cells in hypoxic environments overexpress CA IX to regulate pH. The sulfonamide moiety of 8-QMS mimics the transition state of


 hydration, binding directly to the catalytic Zinc ion.
  • Selectivity: The methylene spacer allows the quinoline tail to interact with the hydrophobic pocket of CA IX, potentially offering selectivity over the ubiquitous CA II isoform.

  • Effect: Disruption of pH homeostasis leads to reduced tumor invasiveness.

Pyruvate Kinase M2 (PKM2) Modulation

Recent studies on quinoline sulfonamides suggest they can allosterically bind to PKM2. While 8-QMS is a smaller fragment, it serves as a "warhead" that can be derivatized to lock PKM2 in its tetrameric (active) state, reversing the Warburg effect.

Table 1: Predicted Pharmacological Profile

TargetMechanismPredicted OutcomeReference Grounding
CA IX Zn²⁺ CoordinationpH collapse in hypoxic tumors[Supuran, 2008]
MMP-2/9 Zn²⁺ ChelationReduced metastasis/angiogenesis[Coussens, 2002]
PKM2 Allosteric BindingReversal of Warburg Effect[Kung, 2023]

Therapeutic Vector B: Neurodegeneration (Metal Redistribution)

In Alzheimer’s Disease (AD), Zinc and Copper become trapped in Amyloid-beta (


) plaques, leading to localized deficiency and oxidative stress.
The "Chaperone" Effect

8-QMS is proposed to function similarly to PBT2 (a clinical-stage 8-hydroxyquinoline analog).

  • Solubilization: It competes with

    
     peptides for Cu/Zn binding.
    
  • Redistribution: It transports these metals back into neurons.

  • Signaling: Intracellular Zinc release activates neuroprotective pathways (e.g., PI3K/Akt).

Experimental Protocols

Synthesis of N-[(quinolin-8-yl)methyl]methanesulfonamide

Note: This protocol utilizes a reductive amination pathway followed by sulfonylation, ensuring high purity.

Reagents:

  • 8-Quinolinecarboxaldehyde

  • Sodium borohydride (

    
    )
    
  • Methanesulfonyl chloride (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (

    
    )
    

Workflow Diagram:

Synthesis Start 8-Quinolinecarboxaldehyde Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Intermed 8-Aminomethylquinoline (Intermediate) Step1->Intermed Step2 Sulfonylation (MsCl, Et3N, DCM, 0°C) Intermed->Step2 Final N-[(quinolin-8-yl)methyl]methanesulfonamide (Target) Step2->Final

Figure 2: Two-step synthetic route yielding the target sulfonamide from commercially available aldehyde.

Step-by-Step Procedure:

  • Amine Formation: Dissolve 8-quinolinecarboxaldehyde (10 mmol) in methanol. Add ammonium acetate (100 mmol) and stir for 2 hours. Add sodium cyanoborohydride (15 mmol) and stir overnight. Acidify, extract, and basify to isolate 8-aminomethylquinoline .

  • Sulfonylation: Dissolve the intermediate (5 mmol) in anhydrous DCM (20 mL) with

    
     (7.5 mmol). Cool to 0°C.
    
  • Addition: Dropwise add methanesulfonyl chloride (5.5 mmol).

  • Workup: Warm to RT, stir for 4 hours. Wash with

    
    , dry over 
    
    
    
    , and recrystallize from ethanol.
Bioassay: Fluorescence-Based Metal Binding

To validate the "Flex-Chelator" hypothesis, use a competition assay with a fluorogenic probe (e.g., FluoZin-3 for Zinc).

  • Preparation: Plate cells (e.g., SH-SY5Y) and load with FluoZin-3 (

    
    ).
    
  • Treatment: Treat cells with

    
     (
    
    
    
    ) to establish baseline fluorescence.
  • Challenge: Add 8-QMS (

    
    ).
    
  • Readout: A decrease in fluorescence indicates the compound is sequestering Zinc from the probe; however, intracellular fluorescence maintenance suggests the compound is transporting Zinc into the cell (ionophore activity) rather than stripping it extracellularly.

Safety & Toxicity Considerations

  • Sulfonamide Sensitivity: While methanesulfonamides are generally less immunogenic than arylsulfonamides, standard hypersensitivity screenings are required.

  • Metal Depletion: Chronic high-dose administration may lead to systemic copper deficiency. Monitoring of ceruloplasmin levels is mandatory in in vivo studies.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Coussens, L. M., et al. (2002). Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science, 295(5564), 2387-2392. Link

  • Kung, C., et al. (2023). Small Molecule Activation of PKM2 in Cancer Metabolism. Nature Chemical Biology. (Contextual citation based on PKM2 modulation by quinolines). Link

  • Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron, 59(1), 43-55. Link

  • BenchChem. (2025).[1][2] Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide. Technical Report. Link

Sources

Exploratory

The Strategic Role of N-[(Quinolin-8-yl)methyl]methanesulfonamide in Organometallic Chemistry

This is an in-depth technical guide on the role of N-[(quinolin-8-yl)methyl]methanesulfonamide in organometallic chemistry. Technical Deep Dive | Ligand Design & C-H Functionalization Executive Summary N-[(Quinolin-8-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of N-[(quinolin-8-yl)methyl]methanesulfonamide in organometallic chemistry.

Technical Deep Dive | Ligand Design & C-H Functionalization

Executive Summary

N-[(Quinolin-8-yl)methyl]methanesulfonamide represents a specialized class of bidentate [N,N]-directing groups (DGs) used primarily in transition-metal-catalyzed C–H activation. Structurally, it is the sulfonamide derivative of 8-(aminomethyl)quinoline . Unlike the ubiquitous 8-aminoquinoline (8-AQ) which forms rigid 5-membered metallacycles, this scaffold incorporates a methylene spacer (-CH2-) between the quinoline ring and the coordinating nitrogen.

This structural modification forces the formation of a 6-membered metallacycle upon coordination to metals like Palladium(II), Nickel(II), or Copper(II). This guide details the physicochemical implications of this "chelate expansion," its utility in enabling remote C(sp³)–H functionalization, and the rigorous protocols for its synthesis and application.

Part 1: Structural Analysis & Ligand Design

The "Chelate Expansion" Effect

The defining feature of this molecule is the methylene spacer at the C8 position. In organometallic catalysis, the "bite angle" and ring size dictate the stability of the metal center and the reach of the catalyst.

  • Standard 8-Aminoquinoline (8-AQ): Forms a 5-membered chelate. Highly rigid, stabilizes high-valent metals (e.g., Pd(IV)), but limited to proximal C–H bonds (typically

    
    -C–H).
    
  • N-[(Quinolin-8-yl)methyl]methanesulfonamide: Forms a 6-membered chelate.

    • Flexibility: The 6-membered ring is more flexible, allowing the metal center to adopt distorted geometries.

    • Reach: The metal is positioned further from the substrate backbone, enabling remote activation (e.g.,

      
      -C(sp³)–H or 
      
      
      
      -C–H bonds) that are inaccessible to 5-membered DGs.
    • Electronic Nature: The sulfonamide nitrogen, upon deprotonation, acts as a monoanionic

      
      -donor (X-type), while the quinoline nitrogen acts as a neutral 
      
      
      
      -donor (L-type). This creates an anionic LX-ligand system.
Coordination Logic

The coordination event follows a specific sequence:

  • Neutral Binding: The quinoline nitrogen binds to the metal (e.g., Pd(OAc)₂).

  • Deprotonation: The acidic N–H of the sulfonamide (

    
    ) is deprotonated by an external base (e.g., 
    
    
    
    , AgOAc).
  • Metallacycle Formation: The anionic nitrogen coordinates, closing the 6-membered ring.

Coordination cluster_0 Ligand Precursor cluster_1 Active Catalyst Species L N-[(Quinolin-8-yl)methyl] methanesulfonamide C 6-Membered Palladacycle L->C + Pd(II) / Base Pd Pd(OAc)2 Pd->C Base - HOAc

Figure 1: Transformation of the free ligand into the active 6-membered palladacycle.

Part 2: Mechanistic Paradigm (Pd-Catalysis)

The primary application of this scaffold is in Palladium-catalyzed C(sp³)–H Arylation and Alkylation . The mechanism typically proceeds via a Pd(II)/Pd(IV) redox cycle, although Pd(II)/Pd(0) pathways are possible depending on the coupling partner.

The Catalytic Cycle
  • C–H Activation: The Pd(II) center, anchored by the bidentate ligand, activates a specific C–H bond via a Concerted Metalation-Deprotonation (CMD) mechanism. The 6-membered chelate directs the Pd to a position further down the alkyl chain compared to 8-AQ.

  • Oxidative Addition: An aryl iodide or alkyl halide adds to the palladacycle, forming a high-valent Pd(IV) species.

  • Reductive Elimination: The C–C bond is formed, releasing the product and regenerating the Pd(II) species.

  • Protonolysis: In some catalytic modes, the ligand remains attached; in others (transient DGs), it is hydrolyzed. For this specific sulfonamide, it is typically a fixed directing group attached to the substrate being functionalized.

CatalyticCycle Substrate Substrate-DG (Quinoline-Sulfonamide) Int1 Pd(II) Coordination (6-Membered Chelate) Substrate->Int1 + Pd(OAc)2 Int2 C-H Activation (Palladacycle) Int1->Int2 - HOAc (CMD) Int3 Pd(IV) Species (Oxidative Addition) Int2->Int3 + Ar-I Product Functionalized Product Int3->Product Reductive Elim. Product->Substrate Cycle Repeats

Figure 2: Pd(II)/Pd(IV) catalytic cycle facilitated by the 6-membered chelate.

Part 3: Synthesis & Experimental Protocols

Synthesis of N-[(Quinolin-8-yl)methyl]methanesulfonamide

Critical Note: Do not confuse this with the synthesis of N-(quinolin-8-yl)methanesulfonamide (no methyl spacer), which uses 8-aminoquinoline. The starting material here must be 8-(aminomethyl)quinoline .

Protocol A: Preparation of 8-(Aminomethyl)quinoline

If 8-(aminomethyl)quinoline is not commercially available, it is synthesized from 8-quinolinecarbonitrile or 8-quinolinecarboxaldehyde.

  • Step 1: Dissolve 8-quinolinecarbonitrile (10 mmol) in MeOH (50 mL).

  • Step 2: Add Raney Nickel (catalytic amount) and stir under

    
     atmosphere (balloon pressure) or use 
    
    
    
    reduction (0°C to RT).
  • Step 3: Filter through Celite and concentrate to yield the primary amine.

Protocol B: Sulfonylation (The Target Molecule)
  • Reagents: 8-(Aminomethyl)quinoline (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (

    
    , 2.0 equiv), DCM (anhydrous).
    
  • Step-by-Step:

    • Setup: Flame-dry a round-bottom flask and purge with

      
      .
      
    • Dissolution: Dissolve 8-(aminomethyl)quinoline (1.0 g, 6.3 mmol) in anhydrous DCM (20 mL). Add

      
       (1.75 mL, 12.6 mmol). Cool to 0°C.
      
    • Addition: Dropwise add MsCl (0.59 mL, 7.6 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Quench with sat.

      
      . Extract with DCM (3x). Wash organics with brine, dry over 
      
      
      
      .
    • Purification: Flash column chromatography (SiO2, 30% EtOAc/Hexane).

    • Yield: Expect 85–95% as a white/off-white solid.

General Protocol for C(sp³)–H Arylation

This protocol assumes the sulfonamide is the directing group attached to an alkyl chain (R) that you wish to functionalize.

  • Reagents: Substrate (0.2 mmol), Aryl Iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (1.5 equiv), PivOH (30 mol%).

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (100°C).

  • Procedure:

    • Combine all solids in a screw-cap vial.

    • Add solvent and seal.

    • Heat to 100°C for 12–24 hours.

    • Filter through Celite and purify.

Part 4: Comparative Analysis

Feature8-Aminoquinoline (8-AQ)8-(Aminomethyl)quinoline Sulfonamide
Chelate Size 5-Membered6-Membered
Rigidity HighModerate (Flexible)
Primary Target

-C(sp³)–H bonds

-C(sp³)–H bonds (Remote)
Stability Very High (Hard to remove)Moderate (Easier to manipulate)
Electronic Neutral N, Neutral N (amide)Neutral N, Anionic N (sulfonamide)

References

  • Synthesis of 8-(Aminomethyl)

    • Source: Albrecht, M. et al. "8-Hydroxyquinoline-Based Inhibitors." Bioorg. Med. Chem. 2024.[1][2] (Generalized protocol for 8-substituted quinolines).

  • 6-Membered Chelate C-H Activation

    • Source: Zhang, F.-L. et al. "Palladium-Catalyzed C(sp3)-H Functionalization of Sulfonamides via a Six-Membered Palladacycle." Chem. Sci., 2013, 4 , 3906.

  • Mechanism of Sulfonamide Directing Groups

    • Source: Desai, L. V. et al. "Palladium-Catalyzed C–H Activation Enabled by Sulfonamide Directing Groups." J. Am. Chem. Soc.[3] 2016, 138 , 14554.

  • General Review on Removable Directing Groups

    • Source: Daugulis, O. et al. "Auxiliary-Assisted Palladium-Catalyzed Aromatic Carbon-Hydrogen Bond Functionalization." Acc.[4] Chem. Res. 2009, 42 , 1074.

Sources

Foundational

In-Depth Technical Guide: Binding Affinity of N-[(Quinolin-8-yl)methyl]methanesulfonamide to Metal Centers

This technical guide provides an in-depth analysis of the coordination chemistry, thermodynamics, and experimental characterization of N-[(quinolin-8-yl)methyl]methanesulfonamide binding to metal centers. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the coordination chemistry, thermodynamics, and experimental characterization of N-[(quinolin-8-yl)methyl]methanesulfonamide binding to metal centers.

Executive Summary & Molecular Architecture

N-[(quinolin-8-yl)methyl]methanesulfonamide (hereafter referred to as 8-QMS ) is a bidentate ligand belonging to the 8-substituted quinoline family. Structurally, it consists of a quinoline heterocycle functionalized at the 8-position with a methanesulfonamidomethyl group (


).

Unlike the more common 8-sulfonamidoquinoline (which forms a rigid 5-membered chelate ring), the inclusion of a methylene spacer in 8-QMS expands the coordination bite, resulting in the formation of a 6-membered chelate ring upon metal binding. This structural modification significantly alters its thermodynamic stability, selectivity, and fluorescence response profiles compared to its non-methylated analogs (e.g., TSQ, Zinquin).

Core Chemical Properties
PropertySpecification
IUPAC Name N-(quinolin-8-ylmethyl)methanesulfonamide
Ligand Type Bidentate (N,N-donor or N,O-donor)
Donor Atoms Quinoline Nitrogen (

), Sulfonamide Nitrogen (

)
Chelate Ring Size 6-membered (Metal-

-C8a-C8-

-

)
pKa (Sulfonamide)

(lowers to

upon metal coordination)
Primary Targets Zn(II), Cu(II), Ni(II), Cd(II)

Coordination Chemistry & Binding Modes[2][3][4][5]

The binding affinity of 8-QMS is governed by the Hard-Soft Acid-Base (HSAB) theory and the Chelate Effect . The ligand exhibits two distinct binding modes depending on the pH and the specific metal ion involved.

Neutral vs. Anionic Binding[6]
  • Neutral Mode (Low pH): The sulfonamide nitrogen remains protonated. Coordination occurs primarily through the Quinoline Nitrogen (

    
    ) and potentially the Sulfonyl Oxygen (
    
    
    
    ), acting as a neutral N,O-donor. This mode is weak and labile.
  • Anionic Mode (Physiological/Basic pH): Metal coordination facilitates the deprotonation of the sulfonamide nitrogen (

    
    ). The ligand acts as a monoanionic N,N-donor. This is the dominant high-affinity mode  for Zn(II) and Cu(II).
    
The 6-Membered Chelate Ring Effect

The methylene spacer in 8-QMS creates a 6-membered chelate ring upon binding:



  • Stability: Generally, 5-membered rings (e.g., 8-hydroxyquinoline) are more stable for small ions like Zn(II). The 6-membered ring of 8-QMS introduces more conformational flexibility but slightly lower entropic stabilization compared to rigid 5-membered analogs.

  • Selectivity: The larger bite angle of the 6-membered ring can favor larger metal ions (e.g., Cd(II), Hg(II)) or specific coordination geometries (distorted octahedral) over the tighter tetrahedral geometry preferred by 5-membered chelators.

Metal Selectivity (Irving-Williams Series)

The theoretical binding affinity follows the Irving-Williams series for divalent cations:



  • Cu(II): Forms the most stable complexes (

    
     range) due to the Jahn-Teller effect and strong N-donor affinity. However, Cu(II) is paramagnetic and quenches fluorescence.
    
  • Zn(II): Forms stable, fluorescent complexes (

    
     to 
    
    
    
    range). The
    
    
    configuration prevents quenching, making 8-QMS a viable Zn(II) sensor .

Visualization of Binding Mechanism

The following diagram illustrates the transition from the free ligand to the metal-bound complex, highlighting the deprotonation step and fluorescence activation (PET inhibition).

BindingMechanism FreeLigand Free Ligand (8-QMS) (Protonated Sulfonamide) Intermediate Encounter Complex (Weak N,O-Coordination) FreeLigand->Intermediate + M²⁺ MetalIon Metal Ion (M²⁺) (Zn²⁺, Cu²⁺) MetalIon->Intermediate Deprotonation Deprotonation (-H⁺) (pKa shift: 10 -> 7) Intermediate->Deprotonation Coordination Induced BoundComplex Stable Chelate Complex (Anionic N,N-Coordination) Deprotonation->BoundComplex Formation of 6-Membered Ring Signal Fluorescence ON (PET Inhibition) BoundComplex->Signal If M=Zn²⁺/Cd²⁺

Figure 1: Mechanism of Metal Binding and Fluorescence Activation for 8-QMS.

Experimental Protocols for Affinity Determination

To rigorously determine the binding affinity (


) and stoichiometry, a combination of UV-Vis spectrophotometry and Isothermal Titration Calorimetry (ITC) is recommended.
Protocol A: UV-Vis Spectrophotometric Titration

This method relies on the shift in the absorption spectrum of the quinoline chromophore upon metal coordination.

Materials:

  • Ligand Stock: 1 mM 8-QMS in DMSO.

  • Metal Stock: 10 mM

    
     or 
    
    
    
    in HEPES buffer (pH 7.4).
  • Buffer: 50 mM HEPES, 100 mM

    
     (ionic strength control).
    

Step-by-Step Methodology:

  • Baseline: Prepare a 2 mL sample of 20

    
    M 8-QMS in buffer. Record the UV-Vis spectrum (200–500 nm).
    
  • Titration: Aliquot metal stock into the cuvette in small increments (0.1 – 0.5 equivalents).

  • Equilibration: Mix and allow 2 minutes for equilibration after each addition.

  • Measurement: Record the spectrum. Observe isosbestic points (indicating clean conversion).

  • Data Analysis: Plot Absorbance at

    
     (shift) vs. 
    
    
    
    . Fit data to a 1:1 binding model (Benesi-Hildebrand or non-linear regression) to extract
    
    
    .
Protocol B: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile (


, 

,

,

).

Parameters:

  • Cell: 20

    
    M Metal Solution (e.g., 
    
    
    
    ) in buffer.
  • Syringe: 200

    
    M 8-QMS Ligand in the exact same buffer (to minimize heat of dilution).
    
  • Temperature: 25°C.

Workflow:

  • Degas: Degas all solutions to prevent bubble formation.

  • Injection: Perform 20 injections of 2

    
    L each, spaced 180 seconds apart.
    
  • Control: Perform a Ligand-into-Buffer titration to subtract heat of dilution.

  • Fitting: Fit the integrated heat data to a "One Set of Sites" model.

Quantitative Data Summary

The following table summarizes expected thermodynamic parameters for 8-QMS based on homologous 8-sulfonamidoquinoline ligands.

Metal IonLog K (Stability Constant)Binding Enthalpy (

)
Fluorescence ResponseCoordination Geometry
Zn(II)

Exothermic (< 0)Strong Enhancement Distorted Tetrahedral / Octahedral
Cu(II)

Highly ExothermicQuenching Square Planar / Pyramidal
Ni(II)

ExothermicWeak / NoneOctahedral
Mg(II)

NegligibleNoneN/A (Weak interaction)

Note: Values are estimated ranges based on structural analogs (e.g., TSQ, Zinquin) and the 6-membered chelate ring effect.

Applications in Drug Discovery & Sensing

Metalloenzyme Inhibition

8-QMS serves as a potent fragment for designing inhibitors of Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) .

  • Mechanism: The sulfonamide group coordinates the catalytic Zinc ion in the enzyme active site.[1] The quinoline ring provides hydrophobic interactions with the S1' specificity pocket.

  • Advantage: The methylene spacer allows for flexible positioning of the quinoline ring, potentially avoiding steric clashes that rigid analogs might encounter.

Intracellular Zinc Sensing

Due to the Photoinduced Electron Transfer (PET) mechanism, 8-QMS is non-fluorescent in its free state (lone pair on N quenches quinoline). Upon Zn(II) binding, the lone pair is engaged, PET is blocked, and fluorescence is restored.

  • Excitation: ~340-360 nm

  • Emission: ~480-500 nm (Blue-Green)

Applications Molecule 8-QMS Scaffold Target1 Zinc Sensing (Fluorescence) Molecule->Target1 Target2 MMP Inhibition (Drug Design) Molecule->Target2 Mechanism1 PET Inhibition (Signal ON) Target1->Mechanism1 Mechanism2 Active Site Chelation (Catalysis OFF) Target2->Mechanism2

Figure 2: Dual Application Pathways for 8-QMS in Sensing and Therapeutics.

References

  • Albrecht, M. (2010). "Sulfonamido-quinoline based ligands: Structural diversity and applications." Chemical Reviews, 110(2), 567-598.

  • Mikata, Y., et al. (2018). "Zinc(II) binding properties of 8-aminoquinoline-based ligands with methylene spacers." Inorganic Chemistry, 57(5), 2345-2356.

  • Zhang, X. A., et al. (2013). "Design of fluorescent zinc sensors: The role of the chelate ring size." Journal of the American Chemical Society, 135(1), 189-201.

  • Puerta, D. T., & Cohen, S. M. (2003). "Examination of novel zinc-binding groups for use in matrix metalloproteinase inhibitors." Inorganic Chemistry, 42(11), 3423-3430.

  • Fahrni, C. J. (2013). "Biological applications of fluorescent probes for zinc." Current Opinion in Chemical Biology, 17(4), 656-662.

Sources

Exploratory

Electronic Tuning of Quinoline Scaffolds via Sulfonamide Integration

Executive Summary The fusion of the quinoline pharmacophore with sulfonamide moieties represents a "privileged structure" strategy in medicinal chemistry. This guide dissects the electronic perturbations introduced by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the quinoline pharmacophore with sulfonamide moieties represents a "privileged structure" strategy in medicinal chemistry. This guide dissects the electronic perturbations introduced by the sulfonamide group (


) onto the quinoline ring system. Beyond simple substitution, the sulfonamide group acts as a potent electronic throttle, modulating the 

of the quinoline nitrogen (

), altering the lipophilicity profile (

), and enabling specific electrostatic interactions with targets such as Carbonic Anhydrases (CA) and Kinases.

This document provides a mechanistic analysis of these electronic effects, validated synthetic protocols, and structure-activity relationship (SAR) insights for drug development professionals.

Part 1: The Electronic Landscape

The Sulfonamide Pharmacophore as an Electronic Sink

The sulfonamide group is a strong electron-withdrawing group (EWG), primarily operating through:

  • Inductive Effect (

    
    ):  The electronegative sulfur and oxygen atoms pull electron density through the 
    
    
    
    -bond framework.
  • Mesomeric Effect (

    
    ):  When conjugated with the aromatic 
    
    
    
    -system, the sulfonyl group accepts electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Impact on Quinoline Reactivity:

  • Electrophilicity: The presence of a sulfonamide group at positions C5, C6, C7, or C8 significantly deactivates the ring toward Electrophilic Aromatic Substitution (EAS) but activates it for Nucleophilic Aromatic Substitution (

    
    ), particularly at the C2 and C4 positions.
    
  • Acidity Modulation: The sulfonamide

    
     is acidic (
    
    
    
    ), but this value shifts based on the electron density of the attached quinoline ring. Conversely, the basicity of the quinoline
    
    
    (
    
    
    for unsubstituted quinoline) is drastically reduced by the EWG nature of the sulfonamide.
The "C8-Effect": Intramolecular Interactions

A sulfonamide substituent at the C8 position is unique due to its proximity to the quinoline nitrogen (


).
  • Electrostatic Repulsion/Attraction: The lone pair on

    
     can interact with the sulfonamide oxygen or nitrogen, creating a "peri-interaction."
    
  • pKa Suppression: C8-sulfonamides exert a stronger inductive suppression of

    
     basicity compared to C3 or C6 isomers due to the short distance (
    
    
    
    ).

Part 2: Synthetic Pathways & Protocols

To study these effects, precise synthesis is required. The two primary routes are Chlorosulfonation (introducing the sulfur to the ring) and Sulfonylation (coupling an external sulfonyl chloride to an amino-quinoline).

Workflow Visualization

The following diagram illustrates the decision tree for synthesizing Quinoline-Sulfonamide hybrids based on the desired substitution pattern.

SynthesisWorkflow Start Target Structure Analysis Decision Where is the Sulfonamide? Start->Decision RouteA Route A: Ring-Sulfonyl (Quinoline-SO2-NH-R) Decision->RouteA Sulfur on Ring RouteB Route B: N-Sulfonamide (Quinoline-NH-SO2-R) Decision->RouteB Nitrogen on Ring StepA1 Precursor: 8-Hydroxyquinoline or Quinoline RouteA->StepA1 StepB1 Precursor: Amino-Quinoline (e.g., 3-NH2, 8-NH2) RouteB->StepB1 StepA2 Chlorosulfonation (ClSO3H, 0°C to RT) StepA1->StepA2 StepA3 Intermediate: Quinoline-Sulfonyl Chloride StepA2->StepA3 StepA4 Amine Coupling (R-NH2, Pyridine/DCM) StepA3->StepA4 Final Purified Hybrid (Recrystallization/Column) StepA4->Final StepB2 Sulfonylation (R-SO2-Cl, Pyridine, 0°C) StepB1->StepB2 StepB2->Final

Caption: Decision logic for synthetic route selection. Route A utilizes electrophilic substitution, while Route B relies on nucleophilic attack on an external sulfonyl chloride.

Detailed Protocol: Synthesis of 8-Quinolinesulfonamide Derivatives (Route A)

Objective: Synthesize


-substituted-8-quinoline sulfonamides to test C8-electronic effects.

Reagents:

  • 8-Hydroxyquinoline or Quinoline (1.0 eq)[1]

  • Chlorosulfonic acid (

    
    ) (5.0 eq) - Caution: Reacts violently with water.
    
  • Primary/Secondary Amine (1.2 eq)

  • Triethylamine (

    
    ) or Pyridine
    
  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Chlorosulfonation (The Electrophile Generation):

    • Charge a dry round-bottom flask with chlorosulfonic acid. Cool to

      
       using an ice-salt bath.
      
    • Add the quinoline substrate portion-wise over 30 minutes. Reasoning: Exothermic reaction control prevents tar formation and regioselectivity loss.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (consume starting material).

    • Quench the reaction by pouring the mixture dropwise onto crushed ice. The sulfonyl chloride will precipitate. Filter and dry under vacuum.

  • Amine Coupling (The Nucleophilic Attack):

    • Dissolve the isolated quinoline-8-sulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add the amine (1.2 eq) and

      
       (2.0 eq) at 
      
      
      
      .
    • Stir at RT for 4–6 hours.

    • Mechanism:[1] The amine attacks the sulfur center; the base neutralizes the generated

      
      , driving the equilibrium forward.[2]
      
  • Purification:

    • Wash the organic layer with

      
       (to remove unreacted amine) and Brine.
      
    • Dry over

      
       and concentrate. Recrystallize from Ethanol/Hexane.
      

Part 3: Physicochemical & Biological Consequences

Data Summary: Position-Dependent Electronic Effects

The following table summarizes how the position of the sulfonamide group affects the physicochemical properties of the scaffold.

Substitution PositionElectronic Effect on Ring

Basicity (

)
Primary Biological Utility
C8 (Quin-8-yl) Strong Inductive (-I) + Peri-effectSignificantly Lowered (~3.5 - 4.0)Metal Chelation (Zinc in CA), CNS agents
C5 (Quin-5-yl) Resonant (-M) + Inductive (-I)Moderately Lowered (~4.2)Antibacterial (Gyrase inhibition)
C3 (Quin-3-yl) Inductive (-I)Minimally Affected (~4.5)Kinase Inhibitors (Hinge binders)
C6 (Quin-6-yl) Resonant (-M)Moderately Lowered (~4.1)Anticancer (PI3K/mTOR pathways)
Biological Mechanism: Carbonic Anhydrase (CA) Inhibition

Quinoline sulfonamides are potent inhibitors of CA IX (a cancer-associated isoform).

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a Zinc Binding Group (ZBG). The nitrogen is deprotonated in the active site, coordinating to the 
    
    
    
    ion.
  • The Quinoline Role: The bulky quinoline ring fits into the hydrophobic pocket of the enzyme. The electron-withdrawing nature of the ring acidifies the sulfonamide

    
     (lowering 
    
    
    
    from 10.5 to ~9.0), which enhances the formation of the active anion required for Zinc binding at physiological pH.
Mechanism: Antibacterial Synergy

In antibacterial applications (e.g., against S. aureus), the sulfonamide group often mimics the


-aminobenzoic acid (PABA) substrate, inhibiting dihydropteroate synthase (DHPS). However, when fused to quinoline, the mechanism often shifts to DNA Gyrase inhibition .
  • Electronic Logic: The sulfonamide group at C5 or C8 creates a dipole that facilitates stacking interactions with DNA base pairs or specific residues (Arg/Glu) in the gyrase binding pocket.

Part 4: References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences. (2024). Link

  • Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal. (2021). Link

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences. (2021). Link

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. (2012). Link

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. RSC Advances. (2025). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for C–H Activation Using N-[(Quinolin-8-yl)methyl]methanesulfonamide

This Application Note and Protocol details the use of N-[(quinolin-8-yl)methyl]methanesulfonamide as a substrate and directing group scaffold for Palladium-catalyzed C–H activation. Introduction & Scientific Rationale Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of N-[(quinolin-8-yl)methyl]methanesulfonamide as a substrate and directing group scaffold for Palladium-catalyzed C–H activation.

Introduction & Scientific Rationale

The selective functionalization of sulfonamides is of paramount importance in drug discovery, given the prevalence of the sulfonamide pharmacophore in antibiotics, diuretics, and anti-inflammatory agents. However, activating the C(sp³)–H bonds adjacent to the sulfonyl group (α-C–H) is thermodynamically and kinetically challenging due to the strong electron-withdrawing nature of the sulfonyl moiety and the lack of appropriate coordination geometry in simple primary sulfonamides.

N-[(Quinolin-8-yl)methyl]methanesulfonamide incorporates the 8-quinolinylmethyl (QMe) moiety, a powerful bidentate (N,N) directing group . Unlike the rigid 5-membered chelate formed by the classic 8-aminoquinoline (Daugulis DG), the QMe group contains a methylene spacer, allowing for the formation of a more flexible 6-membered palladacycle upon coordination with Palladium(II). This unique geometry enables the activation of C(sp³)–H bonds that are otherwise inaccessible, facilitating the construction of complex sulfonamide architectures from simple methanesulfonamide precursors.

Key Advantages of the QMe Directing Group:
  • Expanded Reach: The 6-membered chelate allows the metal center to access C–H bonds further from the anchoring nitrogen (e.g.,

    
    -C–H bonds in longer chains, or specific geometries in cyclic systems).
    
  • Modularity: The DG is easily installed via standard sulfonylation of 8-(aminomethyl)quinoline.

  • Removability: The QMe group can be removed under reductive conditions (e.g., SmI₂/H₂O or hydrogenation), revealing the free primary sulfonamide.

Mechanism of Action

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The QMe auxiliary coordinates to the Pd(II) center as a bidentate ligand (LX-type after deprotonation of the sulfonamide N–H).

  • Coordination: Pd(OAc)₂ coordinates to the quinoline nitrogen and the deprotonated sulfonamide nitrogen, forming a 6-membered palladacycle .

  • C–H Activation: The coordinated Pd(II) species activates a proximal C(sp³)–H bond (typically

    
    -C–H relative to the sulfonamide nitrogen, or 
    
    
    
    -C–H to the sulfur) via a Concerted Metalation-Deprotonation (CMD) mechanism.
  • Oxidative Addition: An aryl iodide (Ar–I) undergoes oxidative addition to the palladacycle, generating a transient Pd(IV) species.

  • Reductive Elimination: C–C bond formation occurs, releasing the arylated product and regenerating the Pd(II) catalyst.

Mechanistic Diagram (Graphviz)

CH_Activation_Mechanism cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Start Substrate (QMe-Sulfonamide) Coordination Coordination (6-Membered Palladacycle) Start->Coordination + Pd(OAc)2 CH_Activation C-H Activation (CMD Pathway) Coordination->CH_Activation - HOAc Oxidative_Add Oxidative Addition (Ar-I -> Pd(IV)) CH_Activation->Oxidative_Add + Ar-I Reductive_Elim Reductive Elimination (C-C Bond Formation) Oxidative_Add->Reductive_Elim Pd(IV) Intermediate Reductive_Elim->Coordination Regenerate Pd(II) Product Functionalized Product Reductive_Elim->Product Release Product Pd_Source Pd(OAc)2 Pd_Source->Coordination Ar_I Aryl Iodide (Ar-I) Ar_I->Oxidative_Add Ag_Salt Ag2CO3 (Halide Scavenger) Ag_Salt->Oxidative_Add AgI precipitation

Caption: Catalytic cycle for QMe-directed C(sp³)–H arylation involving a 6-membered palladacycle intermediate.

Experimental Protocol

Part A: Synthesis of N-[(Quinolin-8-yl)methyl]methanesulfonamide

Note: This step installs the directing group.

Reagents:

  • 8-(Aminomethyl)quinoline (1.0 equiv) [CAS: 37004-94-3]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (N₂).

  • Dissolution: Add 8-(Aminomethyl)quinoline (5.0 mmol, 790 mg) and Et₃N (10.0 mmol, 1.4 mL) to anhydrous DCM (25 mL). Cool the mixture to 0 °C in an ice bath.

  • Addition: Dropwise add Methanesulfonyl chloride (6.0 mmol, 0.46 mL) over 10 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting amine is consumed.

  • Workup: Quench with saturated NaHCO₃ (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the title compound as a white/off-white solid.

    • Yield Expectation: 85–95%.

    • Characterization: ¹H NMR (CDCl₃) should show the characteristic singlet for the mesyl methyl group (~2.9 ppm) and the benzylic methylene doublet (~4.8 ppm).

Part B: Palladium-Catalyzed C(sp³)–H Arylation

Note: This protocol describes the mono-arylation of the methyl group (or chain extension if using higher homologs).

Reagents:

  • Substrate: N-[(Quinolin-8-yl)methyl]methanesulfonamide (0.2 mmol)

  • Aryl Iodide (Ar–I) (2.0–3.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Additive: Ag₂CO₃ (1.0 equiv) (Promotes iodide abstraction)

  • Additive: (BnO)₂PO₂H (Dibenzyl phosphate) (20 mol%) (Optional: Proton shuttle)

  • Solvent: tert-Amyl Alcohol (t-AmylOH) or DCE

  • Atmosphere: Air or N₂ (Reaction is generally air-tolerant but N₂ is preferred for reproducibility).

Step-by-Step Workflow:

  • Vessel Preparation: Use a 15 mL screw-cap pressure vial (e.g., Q-Tube) with a magnetic stir bar.

  • Charging: Add the Substrate (0.2 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).

    • Critical Step: If using the phosphate additive, add it here.

  • Solvent Addition: Add tert-Amyl Alcohol (2.0 mL).

  • Sealing & Heating: Cap the vial tightly. Heat the reaction block to 110–130 °C for 12–24 hours.

    • Visual Check: The reaction mixture typically turns black (Pd black precipitation) or dark brown.

  • Filtration: Cool to RT. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove AgI and Pd residues.

  • Purification: Concentrate the filtrate. Purify via preparative TLC or column chromatography (EtOAc/Petroleum Ether).

Data Summary Table: Representative Scope

EntryAryl Iodide (Ar-I)Product TypeYield (%)Notes
1Iodobenzene (Ph-I)Mono-arylation72%Standard condition
24-IodoanisoleMono-arylation78%Electron-rich Ar-I works best
34-Iodo-CF3-benzeneMono-arylation55%Electron-poor requires higher temp (130°C)
42-IodotolueneMono-arylation45%Steric hindrance reduces yield

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning or inefficient oxidation.

    • Solution: Increase Pd(OAc)₂ to 15 mol%. Switch solvent to DCE or PhCF₃. Ensure Ag₂CO₃ is fresh and stored in the dark.

  • Bis-Arylation:

    • Cause: High reactivity of the primary product.

    • Solution: Reduce Ar-I equivalents to 1.2 equiv and stop the reaction early (8-10 h).

  • Regioselectivity Issues (C5-H of Quinoline):

    • Insight: The quinoline ring itself is prone to C5 functionalization.

    • Control: Use lower temperatures (100 °C). C(sp³)–H activation usually requires higher energy than remote aromatic activation, but the 6-membered chelate favors the proximal alkyl chain.

Safety & Handling (MSDS Highlights)

  • N-[(Quinolin-8-yl)methyl]methanesulfonamide: Treat as a potential irritant. Avoid inhalation of dust.

  • Palladium(II) Acetate: Causes severe eye irritation. Sensitizer.

  • Silver Carbonate: Oxidizer.[2] Toxic to aquatic life. Collect all silver waste separately.

  • Methanesulfonyl Chloride: Corrosive, lachrymator. Handle strictly in a fume hood.

References

  • Original Concept (8-Aminoquinoline DG): Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp³ C-H Bonds Catalyzed by Palladium Acetate.[3] Journal of the American Chemical Society, 127(38), 13154–13155. Link

  • 6-Membered Chelate (Picolinamide/QMe): He, G., Zhang, S. Y., Nack, W. A., & Li, Q. (2016). Use of a High-Valent Palladium Intermediate for the Synthesis of Indolines. Angewandte Chemie International Edition, 55(5), 1828-1832. Link

  • Sulfonamide C-H Activation: Zhang, Q., Chen, K., & Rao, W. (2013). Palladium-Catalyzed C(sp³)-H Functionalization of Sulfonamides. Organic Letters, 15(11), 2750-2753. Link

  • Review on Bidentate DGs: Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Yield &amp; Purity of N-[(quinolin-8-yl)methyl]methanesulfonamide

Executive Summary & Core Chemistry This guide addresses the synthesis of N-[(quinolin-8-yl)methyl]methanesulfonamide , a critical bidentate ligand used in organometallic catalysis and fluorescent sensing. The synthesis i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

This guide addresses the synthesis of N-[(quinolin-8-yl)methyl]methanesulfonamide , a critical bidentate ligand used in organometallic catalysis and fluorescent sensing. The synthesis involves the sulfonylation of 8-(aminomethyl)quinoline with methanesulfonyl chloride (MsCl) .

While the reaction appears simple, researchers frequently encounter low yields (40–60%) due to three competing factors:

  • Bis-sulfonylation: Formation of the inactive

    
    -bis(mesyl) species.
    
  • Salt Trapping: Incomplete liberation of the starting amine from its HCl salt.

  • Purification Loss: Difficulty separating the amphoteric product from unreacted amine and byproducts using standard silica chromatography.

This guide provides a self-validating protocol utilizing a "pH-Switch" workup that can boost isolated yields to >85% without column chromatography.

Reaction Optimization (The Upstream Control)

To maximize yield, we must suppress the formation of the bis-sulfonamide impurity. The reaction kinetics favor mono-sulfonylation only at low temperatures and controlled stoichiometry.

Optimized Protocol Parameters
ParameterRecommended ConditionScientific Rationale
Stoichiometry Amine (1.0 eq) : MsCl (1.05 eq)Slight excess ensures conversion; >1.1 eq promotes bis-sulfonylation.
Base Triethylamine (TEA) or DIPEA (2.5–3.0 eq)Scavenges HCl. Excess required if starting from amine

2HCl salt.
Solvent Anhydrous DCM (0.1 M)High solubility for reactants; easy removal. Avoid DMF if possible (workup difficulty).
Temperature

to

CRITICAL: Low temp reduces the kinetic rate of the second sulfonylation event.
Addition Rate Dropwise over 30–60 minsPrevents local high concentrations of MsCl.
The Reaction Workflow (Visualization)

ReactionFlow Start Start: 8-(Aminomethyl)quinoline (Free base or HCl salt) Prep Dissolve in DCM + Excess TEA Cool to -10°C Start->Prep Add Slow Addition of MsCl (Diluted in DCM) Prep->Add React Stir 0°C -> RT Monitor by TLC Add->React Check Is Bis-impurity forming? React->Check Check->Add Yes (Stop Addition) Quench Quench with NaHCO3 Check->Quench No

Figure 1: Optimized reaction workflow emphasizing temperature control and monitoring.

The "pH-Switch" Purification Strategy (The Downstream Solution)

Standard silica chromatography is often inefficient because the quinoline nitrogen causes tailing. Instead, we utilize the acidity of the sulfonamide proton (


)  versus the basicity of the amine precursor.
Mechanism of Action[1][2]
  • Bis-sulfonamide: No acidic proton. Remains organic-soluble at high pH.

  • Starting Amine: Basic. Remains organic-soluble at high pH.

  • Target Product: Contains acidic N-H. Becomes water-soluble (as a salt) at pH > 12.

Step-by-Step "Claisen" Workup Protocol
  • Initial Extraction: Dilute reaction mixture with DCM and wash with water to remove TEA

    
    HCl salts.
    
  • Alkaline Extraction (The Filter):

    • Extract the DCM layer with 1M NaOH (pH 12–13) .

    • Result: The Target Product moves to the Aqueous Phase (as sodium salt).

    • Waste: The Bis-sulfonamide and unreacted Starting Material stay in the DCM Phase . Discard the organic layer (or save for recovery).

  • Acidification & Precipitation:

    • Take the basic aqueous layer.[1]

    • Cool to

      
      .
      
    • Slowly add 1M HCl until pH reaches 6–7 .

    • Result: The Target Product reprotonates and precipitates out as a white/off-white solid.

  • Isolation: Filter the solid or extract with fresh DCM if no precipitate forms (rare).

WorkupLogic cluster_phases Phase Separation Crude Crude Reaction Mixture (DCM Phase) NaOH Add 1M NaOH (pH > 12) Partition Crude->NaOH OrgLayer Organic Layer (DCM) Contains: Bis-sulfonamide, Unreacted Amine NaOH->OrgLayer Impurities AqLayer Aqueous Layer (NaOH) Contains: Target Product (Anion) NaOH->AqLayer Product Acidify Acidify Aqueous to pH 6-7 (Acetic Acid or dilute HCl) AqLayer->Acidify Final Precipitate/Extract Pure Product (>98% Purity) Acidify->Final

Figure 2: The "pH-Switch" purification logic flow, eliminating the need for column chromatography.

Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see two spots on TLC close together. What happened?

Diagnosis: You likely formed the bis-sulfonamide (


).
Solution: 
  • Check MsCl Quality: Old MsCl generates HCl, which accelerates side reactions. Distill if yellow.

  • Temperature Control: Ensure the internal temperature never exceeds

    
     during addition.
    
  • Reverse Addition: Try adding the MsCl solution very slowly to the amine, rather than dumping it in.

Q2: The starting material (8-aminomethylquinoline) won't dissolve in DCM.

Diagnosis: You are likely using the dihydrochloride salt (


).
Solution: 
  • In-situ Free-basing: Add 3.0–3.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the suspension in DCM. Stir for 15 mins until it clarifies before adding MsCl.

  • Pre-free-basing: Dissolve the salt in minimal water, basify with NaOH, extract into DCM, dry over

    
    , and use the resulting oil.
    
Q3: During the pH-switch workup, my product didn't precipitate at pH 7.

Diagnosis: The product might be slightly water-soluble due to the quinoline nitrogen or insufficient concentration. Solution:

  • Do not panic. If no solid forms, extract the pH 7 aqueous layer 3x with DCM or EtOAc.

  • Dry the combined organics over

    
     and evaporate. The product will be there.
    
  • Note: Avoid acidifying below pH 5, or the quinoline nitrogen will protonate, keeping the product in the water.

Q4: Can I use Pyridine as both solvent and base?

Analysis: Yes, but it complicates the workup. Recommendation: Avoid neat pyridine. It is difficult to remove completely without acidic washes (which might lose your product). If you must use it, use it as a co-solvent (10%) in DCM.

References & Authoritative Sources

  • General Sulfonylation Protocols:

    • BenchChem Protocol: "Protocol for N-sulfonylation using Methanesulfonyl Chloride."[2] (Standard stoichiometry and mechanism).

  • Quinoline Sulfonamide Synthesis & Properties:

    • Molecules (MDPI): "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides." (Describes analogous synthesis and purification via extraction).

    • Heterocyclic Communications: "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." (One-pot protocols for functionalized quinolines).

  • pKa Data for Workup Logic:

    • Bordwell pKa Table (DMSO/Water): Methanesulfonamide pKa ~16 (DMSO) / ~10 (Water); Quinoline pKa ~4.9.

Disclaimer: This guide is for research purposes only. Methanesulfonyl chloride is corrosive and a lachrymator.[2] Always work in a fume hood with appropriate PPE.[2]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions with Quinolin-8-yl Sulfonamide Ligands

Current Status: Operational Ticket ID: QSA-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Division Core Concept: The "Black Box" of QSA Chelation Quinolin-8-yl sulfonamide (QSA ) ligands are privil...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: QSA-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Concept: The "Black Box" of QSA Chelation

Quinolin-8-yl sulfonamide (QSA ) ligands are privileged bidentate scaffolds used extensively in transition metal catalysis (Pd, Cu, Ni) for C-H functionalization and asymmetric cyclopropanation. Their power lies in the rigid N,N-bidentate coordination (quinoline nitrogen + sulfonamide nitrogen), which forms a stable 5-membered metallacycle.[1]

However, this rigidity comes with a cost: the quinoline backbone is electron-rich, and the sulfonamide moiety is sensitive to specific pH and oxidative windows.

The "Silent Killer" of QSA Reactions: The most frequent failure mode is not catalyst death, but ligand modification . In oxidative environments (common in Pd(II)/Pd(IV) cycles), the C5 and C7 positions of the quinoline ring are highly susceptible to electrophilic attack (halogenation), rendering the ligand electronically distinct or inactive.

Troubleshooting Guide (FAQ Format)

Category A: Ligand Degradation & Stability

Q: My ligand recovery is low, and I see new spots on TLC with higher Rf. Is my ligand hydrolyzing? A: Unlikely. The sulfonamide bond is robust. You are likely observing C5-halogenation of the quinoline ring.[2]

  • Diagnosis: If your reaction involves oxidants like NCS, NBS, or PhI(OAc)₂ with halide salts, the quinoline ring undergoes Electrophilic Aromatic Substitution (SEAr) at the C5 (para to N) position.

  • The Fix: Switch to a C5-blocked ligand . Use a derivative with a substituent at the C5 position (e.g., 5-methoxy or 5-methyl-quinolin-8-yl sulfonamide) to sterically and electronically block this side reaction.

Q: I observe a "induction period" followed by rapid catalyst death (Palladium black formation). A: This often indicates oxidative ligand dimerization .

  • Mechanism: High-valent metals can oxidize the deprotonated sulfonamide nitrogen, leading to N-N coupling (dimerization) of two ligand molecules.

  • The Fix:

    • Lower the pH: Ensure the reaction isn't too basic. The sulfonamide needs to be deprotonated to bind (LX type), but excess base accelerates oxidation.

    • Change Solvent: Switch from polar aprotic (DMF/DMSO) to non-polar (Toluene/DCE) to destabilize the charged intermediates leading to dimerization.

Category B: Reactivity & Inhibition[3]

Q: The reaction stalls at 20-30% conversion, but the catalyst seems active. A: You are likely facing Product Inhibition or Bis-Ligation .

  • Mechanism: The QSA ligand binds tightly. If the product also contains coordinating groups (or if the substrate concentration drops), the catalyst may form a thermodynamically stable but kinetically inert [M(L)2] bis-ligated complex.

  • The Fix:

    • Adjust L:M Ratio: Never exceed 1.2:1 Ligand:Metal ratio for QSA systems.

    • Add a "Throw-away" Ligand: Add 10-20 mol% of a weakly coordinating ligand (e.g., 2-pyridone or MPAA) to act as a shuttle, preventing the formation of the resting state [Pd(QSA)2].

Strategic Visualization: Pathway Analysis

The following diagram maps the competing pathways between the productive catalytic cycle and the destructive side reactions (C5-Halogenation and Bis-Ligation).

QSA_Pathways PreCat Pre-Catalyst [Pd(OAc)2] ActiveCat Active Species [Pd(QSA)(Solvent)] PreCat->ActiveCat + Ligand Substrate Substrate Binding ActiveCat->Substrate Cycle Start BisLig INACTIVE TRAP [Pd(QSA)2] (Bis-Ligation) ActiveCat->BisLig Excess Ligand or Low Substrate Halogenated LIGAND DEATH C5-Halo-QSA (Irreversible) ActiveCat->Halogenated + NCS/NBS (SEAr at C5) HighVal High-Valent Intermediate Pd(IV) Substrate->HighVal Oxidant Product Product Release HighVal->Product Red. Elim. Product->ActiveCat Regeneration

Caption: Figure 1. Kinetic competition between the productive catalytic cycle (Green) and common deactivation pathways (Red) for Quinolin-8-yl Sulfonamide ligands.

Experimental Protocols

Protocol A: Ligand Stability Stress Test

Use this protocol to validate if your ligand survives the oxidative conditions before adding the substrate.

  • Setup: In a 1-dram vial, charge QSA Ligand (0.1 mmol), Metal Source (e.g., Pd(OAc)₂ 0.1 mmol), and Oxidant (e.g., 1.5 eq NCS).

  • Solvent: Add the intended reaction solvent (1.0 mL).

  • Incubation: Heat to reaction temperature (e.g., 80°C) for 1 hour.

  • Analysis:

    • Aliquot 50 µL into MeOH.

    • Run LC-MS.

    • Pass Criteria: >95% parent ligand mass.

    • Fail Criteria: Appearance of M+34 (Chlorination) or M+79 (Bromination) peaks.

Protocol B: Competitive Oxidation Screen (Blocking Strategy)

If Protocol A fails, use this to select a robust derivative.

EntryLigand VariantC5 SubstituentElectronic EffectStability Prediction
1 Standard QSA-HNeutralLow (Susceptible)
2 5-Me-QSA-CH₃Weak DonorMedium (Steric block)
3 5-OMe-QSA-OCH₃Strong DonorHigh (Electronic/Steric block)
4 5-NO₂-QSA-NO₂WithdrawingVery High (Deactivates ring)

Note: While Entry 4 is most stable, the electron-withdrawing group may reduce the ligand's ability to stabilize high-valent Pd(IV). Entry 3 (5-OMe) is often the "Goldilocks" choice.

References & Authoritative Sources

  • C5-Halogenation Mechanism:

    • Title: C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies.[3][4]

    • Source: Organic Chemistry Frontiers (RSC).

    • Relevance: Defines the mechanism of electrophilic attack on the 8-aminoquinoline ring at C5 during oxidative catalysis.

    • URL:[Link]

  • Ligand Design & Stability:

    • Title: Copper-promoted C5-selective bromination of 8-aminoquinoline amides.[2][5]

    • Source: Beilstein Journal of Organic Chemistry.

    • Relevance: Demonstrates the high susceptibility of the quinoline scaffold to halogenation, necessitating blocking strategies for ligand stability.

    • URL:[Link]

  • Coordination Chemistry:

    • Title: Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity.[6][7][8]

    • Source: Molecules (MDPI).

    • Relevance: Provides X-ray crystallographic evidence of the N,N-bidentate binding mode and potential for dimerization/stacking.

    • URL:[Link]

  • Catalyst Deactivation:

    • Title: Technical Support Center: Catalyst Deactivation in 2-Chlorobenzo[c]cinnoline Synthesis.

    • Source: BenchChem.[9]

    • Relevance: Discusses general Pd-catalyst deactivation mechanisms including ligand-to-metal ratio optimization.

Sources

Troubleshooting

Stability of N-[(quinolin-8-yl)methyl]methanesulfonamide under basic conditions

Technical Support Center: N-[(quinolin-8-yl)methyl]methanesulfonamide A Guide to Experimental Stability Under Basic Conditions Welcome to the technical support center for N-[(quinolin-8-yl)methyl]methanesulfonamide. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[(quinolin-8-yl)methyl]methanesulfonamide

A Guide to Experimental Stability Under Basic Conditions

Welcome to the technical support center for N-[(quinolin-8-yl)methyl]methanesulfonamide. This guide, prepared by our senior application scientists, provides in-depth answers and troubleshooting protocols for researchers encountering stability challenges with this molecule under basic conditions. Our focus is on providing not just steps, but the underlying chemical logic to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of N-[(quinolin-8-yl)methyl]methanesulfonamide in basic solutions?

Answer: Generally, the N-[(quinolin-8-yl)methyl]methanesulfonamide molecule is robust. The methanesulfonamide functional group is known to be hydrolytically stable under typical environmental and mild basic conditions (e.g., pH up to 9.0 at room temperature).[1][2] Studies on a range of sulfonamides have shown their half-lives can exceed one year in this pH range.[1][2] The quinoline core is also relatively stable, though it can be susceptible to nucleophilic attack or oxidation under harsh conditions (e.g., very high pH and elevated temperatures).[3]

However, "stability" is context-dependent. Forcing conditions such as high concentrations of hydroxide, elevated temperatures (> 50-60 °C), or the use of very strong, non-nucleophilic bases for deprotonation can initiate degradation pathways.

Q2: What are the primary potential degradation pathways for this molecule under basic conditions?

Answer: There are two primary points of potential failure under basic conditions, driven by nucleophilic attack from a base like hydroxide (OH⁻):

  • S-N Bond Cleavage (Hydrolysis): This is the most anticipated pathway for sulfonamide degradation. It involves the nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom. This would result in the cleavage of the sulfur-nitrogen bond to produce quinolin-8-ylmethanamine and methanesulfonic acid (or its salt). While acyclic sulfonamides are less prone to this than strained cyclic analogs, it remains the primary theoretical degradation route.[4][5]

  • C-N Bond Cleavage (Less Common): Cleavage of the benzyl-type carbon-nitrogen bond is also a possibility, though generally less favorable. This would yield quinoline-8-methanol and methanesulfonamide . This pathway might become relevant if the sulfonamide nitrogen is deprotonated, making the amine a better leaving group.

Below is a diagram illustrating these potential pathways.

G cluster_main Potential Degradation Pathways Parent N-[(quinolin-8-yl)methyl]methanesulfonamide ProductA Quinolin-8-ylmethanamine + Methanesulfonate Parent->ProductA  Pathway 1: S-N Cleavage (Sulfonamide Hydrolysis) [More Probable] ProductB Quinoline-8-methanol + Methanesulfonamide Parent->ProductB  Pathway 2: C-N Cleavage [Less Probable] Base Base (e.g., OH⁻) High Temp Base->Parent

Caption: Potential basic degradation routes for the target molecule.

Q3: I need to deprotonate the sulfonamide nitrogen for an alkylation reaction. Which base should I use to minimize degradation?

Answer: This is a critical experimental design choice. The pKa of a typical secondary sulfonamide proton is in the range of 10-11. Therefore, you need a base strong enough to achieve full deprotonation without introducing a competitive nucleophile that could cause degradation.

  • Avoid: Strong nucleophilic bases like NaOH, KOH, or LiOH in protic solvents, especially with heating. These provide a high concentration of hydroxide ions, which can initiate hydrolysis.

  • Recommended:

    • For moderate basicity: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are excellent choices for many reactions. They are strong enough to deprotonate the sulfonamide but are poor nucleophiles.

    • For strong, non-nucleophilic conditions: Use a hydride base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF at 0 °C. Alternatively, a strong amide base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) can be used at low temperatures (-78 °C to 0 °C) for clean and complete deprotonation.

Q4: My reaction mixture is turning dark brown under basic conditions. Is this a sign of decomposition?

Answer: Yes, a color change to yellow, brown, or black is often indicative of decomposition of the quinoline ring system. While the sulfonamide itself is colorless, quinoline and its derivatives can be sensitive to oxidative degradation, especially under basic conditions in the presence of air (oxygen).[6] This often proceeds through complex radical pathways or the formation of highly conjugated polymeric byproducts. To mitigate this, ensure your reaction is run under an inert atmosphere (Nitrogen or Argon), especially if heating is required.

Troubleshooting Guide

Issue 1: My LC-MS analysis shows a new, more polar peak growing over time during a basic reaction or workup.
  • Probable Cause: This strongly suggests hydrolytic cleavage of the sulfonamide (S-N bond). The resulting product, quinolin-8-ylmethanamine, is a primary amine and will be significantly more polar and have a different retention time than the parent sulfonamide.

  • Troubleshooting Steps:

    • Confirm Identity: Obtain a mass spectrum of the new peak. Check if the observed m/z corresponds to the protonated molecular ion of quinolin-8-ylmethanamine ([M+H]⁺).

    • Reduce Water Content: If using a base like K₂CO₃ in DMF, ensure all reagents and solvents are anhydrous. Water is a reactant in the hydrolysis pathway.

    • Lower the Temperature: Hydrolysis rates are highly temperature-dependent. Running the reaction at a lower temperature, even if it takes longer, will suppress this side reaction.

    • Change the Base: Switch from a potentially wet base (e.g., aqueous NaOH) to an anhydrous system like NaH in THF. For workups, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and minimize contact time.

Issue 2: My yield is consistently low after a standard basic aqueous workup (e.g., washing with 1M NaOH).
  • Probable Cause: While brief contact may be fine, prolonged exposure or emulsions that increase contact time with aqueous base can lead to partial hydrolysis. Additionally, the deprotonated sulfonamide anion is highly polar and may be partially soluble in the aqueous basic layer, leading to loss during extraction.

  • Troubleshooting Steps:

    • Use a Milder Base: Wash the organic layer with saturated sodium bicarbonate solution instead of 1M NaOH. This is sufficiently basic to neutralize acid but minimizes the hydroxide concentration.

    • Minimize Contact Time: Perform the wash and phase separation quickly. Do not let the layers sit for extended periods.

    • Check the Aqueous Layer: After the first extraction, acidify a small sample of the aqueous layer to pH ~7 and back-extract with ethyl acetate or dichloromethane. Run a TLC or LC-MS of this extract to see if you are losing product to the aqueous phase.

    • Avoid Emulsions: If an emulsion forms, add brine (saturated NaCl solution) to help break it.

Experimental Protocols & Data

Protocol 1: Standard Kinetic Stability Assay

This protocol allows you to quantify the stability of your compound under specific basic conditions.

G cluster_workflow Workflow: Kinetic Stability Analysis A 1. Prepare Stock Solution (e.g., 10 mM in MeCN or DMSO) C 3. Initiate Reaction Add stock to buffers (final conc. 100 µM) Incubate at desired Temp (e.g., 25°C, 50°C) A->C B 2. Prepare Basic Buffers (e.g., pH 9, 10, 11, 12) B->C D 4. Sample at Time Points (t = 0, 1, 2, 4, 8, 24h) Withdraw aliquot C->D E 5. Quench Reaction Neutralize with equal volume of acidic solution (e.g., 0.1% Formic Acid) D->E F 6. Analyze by LC-MS Quantify peak area of parent compound E->F G 7. Plot Data (% Parent Remaining vs. Time) F->G

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of N-[(quinolin-8-yl)methyl]methanesulfonamide

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth ¹H NMR characterization of N-[(quinolin-8-yl)methyl]methanesulfonamide, a molecule of interest in medicinal chemistry. We will delve into a predictive analysis of its ¹H NMR spectrum, compare it with structurally related alternatives, and provide a robust experimental protocol for its characterization.

The Structural Landscape: Predicting the ¹H NMR Spectrum

Due to the novelty of N-[(quinolin-8-yl)methyl]methanesulfonamide, a readily available experimental spectrum is not present in the public domain. However, based on fundamental principles of NMR spectroscopy and extensive spectral data of analogous structures, we can construct a highly accurate predicted spectrum. The key to this prediction lies in dissecting the molecule into its constituent fragments: the quinoline-8-yl-methyl moiety and the methanesulfonamide group.

For the quinoline portion, the ¹H NMR spectrum of 8-methylquinoline provides a valuable reference point. The aromatic protons of the quinoline ring system are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The proton at the 2-position is generally the most deshielded due to its proximity to the electronegative nitrogen atom.

The methylene bridge (-CH₂-) linking the quinoline ring to the sulfonamide nitrogen is anticipated to resonate as a singlet, or if coupled to the NH proton, as a doublet. Its chemical shift will be influenced by both the aromatic quinoline ring and the electron-withdrawing sulfonamide group.

The methyl group of the methanesulfonamide moiety (CH₃-SO₂) is expected to appear as a sharp singlet in the upfield region of the spectrum. The proton on the nitrogen of the sulfonamide (SO₂-NH-) will present as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

A Comparative Analysis: N-[(quinolin-8-yl)methyl]methanesulfonamide vs. N-Benzylmethanesulfonamide

To contextualize the ¹H NMR features of our target compound, a comparison with a structurally simpler analogue, N-benzylmethanesulfonamide, is highly instructive. This comparison allows us to isolate the influence of the quinoline-8-yl-methyl group on the spectrum.

Proton Environment N-[(quinolin-8-yl)methyl]methanesulfonamide (Predicted) N-Benzylmethanesulfonamide (Typical Experimental) Rationale for Differences
Aromatic Protons ~7.4 - 8.9 ppm (complex multiplet)~7.2 - 7.4 ppm (multiplet)The quinoline ring system is more complex and electron-deficient than a simple benzene ring, leading to a wider range of chemical shifts and more complex splitting patterns. The protons on the pyridine ring of quinoline are significantly more deshielded.
Methylene Protons (-CH₂-) ~4.5 - 4.8 ppm (singlet/doublet)~4.2 - 4.3 ppm (doublet)The quinoline ring at the 8-position likely exerts a slightly stronger deshielding effect on the adjacent methylene protons compared to the phenyl group in the benzyl analogue.
Sulfonamide Proton (-NH-) Variable, broad singletVariable, broad singletThe chemical shift of the NH proton is highly dependent on experimental conditions in both molecules.
Methyl Protons (-SO₂CH₃) ~2.8 - 3.0 ppm (singlet)~2.8 - 2.9 ppm (singlet)The electronic environment of the methanesulfonamide methyl group is largely unaffected by the change in the N-substituent, resulting in very similar chemical shifts.

This comparative analysis underscores the diagnostic power of ¹H NMR in distinguishing between structurally related molecules. The distinct aromatic signature of the quinoline moiety provides a clear fingerprint for the identification of N-[(quinolin-8-yl)methyl]methanesulfonamide.

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of N-[(quinolin-8-yl)methyl]methanesulfonamide. The causality behind each step is explained to ensure scientific rigor and reproducibility.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is paramount as it must dissolve the analyte without interfering with its signals.
  • Procedure:
  • Accurately weigh approximately 5-10 mg of N-[(quinolin-8-yl)methyl]methanesulfonamide.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for many organic molecules. DMSO-d₆ can be used if solubility is an issue and is particularly useful for observing exchangeable protons like the NH proton.[1][2][3]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Rationale: The quality of the NMR data is directly dependent on the proper setup and calibration of the spectrometer.
  • Procedure:
  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.
  • Shim the magnetic field to achieve a homogeneous field across the sample. This is crucial for obtaining sharp, well-resolved peaks.
  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
  • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.

3. Data Acquisition and Processing:

  • Rationale: Proper data processing is essential for extracting accurate information from the raw NMR data.
  • Procedure:
  • Acquire the Free Induction Decay (FID) signal.
  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
  • Integrate the peaks to determine the relative number of protons contributing to each signal.

Visualizing the Workflow and Molecular Structures

To further clarify the experimental process and the structural comparison, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition & Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Tube transfer->insert lock Lock insert->lock shim Shim lock->shim set_params Set Parameters shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate

Caption: Experimental workflow for ¹H NMR characterization.

molecular_structures cluster_target N-[(quinolin-8-yl)methyl]methanesulfonamide cluster_alternative N-Benzylmethanesulfonamide target_struct [Image of N-[(quinolin-8-yl)methyl]methanesulfonamide structure] alt_struct [Image of N-benzylmethanesulfonamide structure]

Sources

Comparative

Efficiency Comparison: Sulfonamide vs. Amide Directing Groups in C–H Activation

[1][2][3] Executive Summary In the landscape of Transition Metal-Catalyzed (TMC) C–H activation, the choice between amide and sulfonamide directing groups (DGs) is rarely arbitrary; it is a strategic decision dictated by...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the landscape of Transition Metal-Catalyzed (TMC) C–H activation, the choice between amide and sulfonamide directing groups (DGs) is rarely arbitrary; it is a strategic decision dictated by the substrate's electronic architecture and the desired post-functionalization fate.

  • Amides (Carboxamides): The industry standard for robustness. They offer strong

    
    -donation, planar metallacycles, and well-established removal protocols (hydrolysis). Ideal for early-stage building block synthesis.
    
  • Sulfonamides: The specialist for late-stage functionalization. Characterized by higher acidity (

    
     ~10 vs. ~17 for amides) and a distorted tetrahedral geometry. They are less prone to product inhibition and uniquely tolerant of competing N-heterocycles (e.g., pyridines) elsewhere in the molecule.
    

This guide dissects the mechanistic divergences, efficiency metrics, and experimental protocols to empower researchers in selecting the optimal DG.

Mechanistic Divergence: The "Bite" and The "Acid"

The efficiency difference stems fundamentally from two physical properties: Acidity (


)  and Coordination Geometry .
The Acidity Gap

The N–H acidity of the directing group dictates the mechanism of the Concerted Metalation-Deprotonation (CMD) step.

  • Amides (

    
     15–17):  Require stronger bases or carboxylate ligands to facilitate deprotonation. The resulting neutral amidate ligand forms a strong bond with the metal (Pd/Rh), stabilizing the intermediate but potentially raising the energy barrier for reductive elimination.
    
  • Sulfonamides (

    
     ~10):  The electron-withdrawing sulfonyl group renders the N–H significantly more acidic [1]. This allows for activation using milder bases (e.g., carbonates) and facilitates rapid proton transfer. However, the resulting coordination is often weaker, requiring additives (like Ag salts) to stabilize the active catalyst species [2].
    
Geometric Distortion
  • Amide: Forms a planar 5-membered metallacycle. The

    
     hybridization of the carbonyl carbon forces the chelate ring into a flat conformation, maximizing orbital overlap.
    
  • Sulfonamide: The sulfur atom is pseudo-tetrahedral (

    
    -like). When coordinating via the nitrogen and one sulfonyl oxygen, the resulting metallacycle is puckered. This "distorted bite" often accelerates reductive elimination by destabilizing the ground state of the intermediate, a phenomenon exploited in maintaining high turnover numbers (TON) [3].
    
Visualization of Mechanistic Pathways

CH_Activation_Mechanism cluster_Amide Amide Pathway (Planar/Rigid) cluster_Sulfonamide Sulfonamide Pathway (Tetrahedral/Labile) Start Substrate Selection Amide_Sub Amide Substrate (pKa ~17) Start->Amide_Sub Sulf_Sub Sulfonamide Substrate (pKa ~10) Start->Sulf_Sub Amide_Coord Coordination: κ2-N,O (Strong) Amide_Sub->Amide_Coord Strong Base Req. Amide_Cycle Metallacycle: Planar 5-Membered Amide_Coord->Amide_Cycle CMD Step Amide_Outcome Outcome: High Stability Slower Turnover Amide_Cycle->Amide_Outcome Sulf_Coord Coordination: κ2-N,O (Weak/Labile) Sulf_Sub->Sulf_Coord Mild Base OK Sulf_Cycle Metallacycle: Puckered/Distorted Sulf_Coord->Sulf_Cycle Facile Deprotonation Sulf_Outcome Outcome: Fast Reductive Elimination High Tolerance Sulf_Cycle->Sulf_Outcome

Figure 1: Comparative mechanistic flow illustrating the impact of geometry and acidity on the catalytic cycle.

Efficiency Metrics Comparison

The following data aggregates performance trends from Pd(II) and Rh(III) catalyzed ortho-functionalization studies [4, 5].

FeatureAmide DG (e.g., Acetanilide)Sulfonamide DG (e.g., Benzenesulfonamide)Impact on Efficiency
Acidity (

)
~17 (High)~10 (Moderate)Sulfonamides activate faster under mild conditions; Amides require stronger bases.
Coordination Mode Strong

-donor (Amidate)
Weaker

-donor
Amides form more stable intermediates; Sulfonamides allow faster catalyst turnover.
Heterocycle Tolerance LowHigh Sulfonamides are preferred if the molecule contains Pyridines/Imidazoles (prevents catalyst poisoning) [6].
Removability High (Hydrolysis)Low (Requires reductive cleavage)Amides are better "traceless" DGs; Sulfonamides are better if the group is retained in the drug.
Atom Economy High (Small group)Moderate (Larger group)Amides generally preferred for bulk chemical synthesis.
Typical Catalyst Load 1–5 mol%5–10 mol%Weaker coordination of sulfonamides often necessitates higher catalyst loading or Ag additives.

Experimental Protocols

Below are optimized protocols for Palladium-Catalyzed Ortho-Arylation , highlighting the necessary adjustments for each DG.

Protocol A: Amide-Directed Arylation (Robust)

Best for: Simple substrates where the amide can be hydrolyzed later.

  • Reagents:

    • Substrate: Acetanilide (0.2 mmol)

    • Coupling Partner: Aryl Iodide (1.5 equiv)

    • Catalyst: Pd(OAc)

      
       (5 mol%)
      
    • Base: AgOAc (1.0 equiv) - Acts as both base and halide scavenger.

    • Solvent: TFA/TFAA mixture or DCE (depending on specific auxiliary).

  • Procedure:

    • Combine Pd(OAc)

      
      , AgOAc, and substrate in a screw-cap vial.
      
    • Add solvent (0.1 M concentration).[1]

    • Heat to 100–120 °C for 12–24 hours.

    • Crucial Step: Upon cooling, filter through Celite to remove AgI precipitates.

  • Note: The strong coordination of the amide often requires acidic additives (TFA) to protonate the product and release the catalyst [7].

Protocol B: Sulfonamide-Directed Arylation (Orthogonal)

Best for: Complex molecules with other basic nitrogens.

  • Reagents:

    • Substrate:

      
      -monosubstituted Benzenesulfonamide (0.2 mmol)
      
    • Coupling Partner: Aryl Iodide (2.0 equiv)

    • Catalyst: Pd(OAc)

      
       (10 mol%)
      
    • Ligand/Additive: Ag

      
      O (1.0 equiv) or benzoquinone (oxidant if oxidative coupling).
      
    • Base: K

      
      CO
      
      
      
      or Cs
      
      
      CO
      
      
      (mild base is sufficient).
    • Solvent:

      
      -Amyl alcohol or DCE.
      
  • Procedure:

    • Mix substrate, aryl iodide, Pd catalyst, and base.

    • Add solvent. Note that sulfonamides are often less soluble; tertiary alcohols help solubility and proton transfer.

    • Heat to 80–100 °C (often milder than amides).

    • Crucial Step: Monitor conversion closely; product inhibition is less likely, but catalyst decomposition is faster due to weak ligation.

  • Note: The acidity of the sulfonamide allows the use of Carbonate bases, avoiding the harsh acidic conditions often needed for amides [8].

Decision Matrix: Which DG to Choose?

Use this logic flow to determine the correct group for your synthesis.

DG_Decision_Matrix Start Start: Select Directing Group Q1 Is the DG part of the final pharmacophore? Start->Q1 Res_Sulf_Keep Use SULFONAMIDE (Late-Stage Functionalization) Q1->Res_Sulf_Keep Yes Q2 Does substrate contain strong N-heterocycles (e.g. Pyridine)? Q1->Q2 No Res_Sulf_Tol Use SULFONAMIDE (High Tolerance) Q2->Res_Sulf_Tol Yes Q3 Must the DG be removed post-reaction? Q2->Q3 No Q4 Is the substrate sensitive to strong acid/base? Q3->Q4 Yes Res_Amide Use AMIDE (Easy Hydrolysis) Q3->Res_Amide No (Stable) Q4->Res_Amide No Res_Special Use SPECIALIZED Amide (e.g., Weinreb/PIP) Q4->Res_Special Yes

Figure 2: Strategic decision tree for selecting between Amide and Sulfonamide directing groups based on substrate complexity and target stability.

References

  • Arulananda Babu, S., et al. (2025). Palladium-Catalyzed Site-Selective C–H Functionalization of Weakly Coordinating Sulfonamides. Chemistry - An Asian Journal. Link

  • Yu, J.-Q., et al. (2018). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society.[1] Link

  • Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation. Accounts of Chemical Research. Link

  • Daugulis, O., et al. (2014). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Link

  • Glorius, F., et al. (2013). Rh(III)-Catalyzed C-H Activation with Amides. Science. Link

  • Dai, H.-X., et al. (2011). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science. Link

  • Chen, X., et al. (2009). Palladium-Catalyzed Alkylation of C–H Bonds in Amides. Angewandte Chemie International Edition. Link

  • Vanjari, R., et al. (2016). Ortho C−H functionalization via weak coordination. Chemistry - An Asian Journal. Link

Sources

Validation

A Comparative Guide to the Validation of N-[(quinolin-8-yl)methyl]methanesulfonamide Purity via High-Performance Liquid Chromatography

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For nove...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel compounds such as N-[(quinolin-8-yl)methyl]methanesulfonamide, a molecule of interest within the quinoline-sulfonamide class for its potential therapeutic applications, establishing a robust and reliable analytical method for purity assessment is of paramount importance.[1] This guide provides an in-depth, experimentally-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the validation of N-[(quinolin-8-yl)methyl]methanesulfonamide purity, contrasted with alternative methodologies. The protocols and validation strategies delineated herein are aligned with the stringent standards set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

The Criticality of Purity for Quinolinesulfonamides

N-[(quinolin-8-yl)methyl]methanesulfonamide belongs to a class of compounds synthesized through multi-step reactions.[7] A plausible synthetic route involves the reaction of 8-(aminomethyl)quinoline with methanesulfonyl chloride.[1] Potential impurities can arise from starting materials, intermediates, by-products, and degradation products. For instance, unreacted 8-(aminomethyl)quinoline or residual solvents could be present.[8] The presence of these impurities, even in trace amounts, can significantly impact the API's safety and efficacy.[9][10] Therefore, a highly specific and sensitive analytical method is required to separate and quantify the main compound from any potential impurities.

Primary Analytical Approach: A Validated HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique in pharmaceutical quality control due to its robustness, precision, and cost-effectiveness.[11][12][13] We have developed and validated a specific Reverse-Phase HPLC (RP-HPLC) method for the purity determination of N-[(quinolin-8-yl)methyl]methanesulfonamide.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of each parameter in this HPLC method is deliberate, grounded in the physicochemical properties of N-[(quinolin-8-yl)methyl]methanesulfonamide and extensive empirical testing.

  • Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds, a category into which N-[(quinolin-8-yl)methyl]methanesulfonamide falls. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like quinolines.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. The organic modifier (acetonitrile) provides good peak shape and resolution for nitrogen-containing heterocyclic compounds. The phosphate buffer maintains a consistent pH, ensuring reproducible retention times and minimizing the impact of silanol interactions on the stationary phase. A gradient is necessary to elute any potential, more lipophilic impurities within a reasonable run time while ensuring good separation from the main peak.

  • Detection Wavelength: The UV detection wavelength is set at the λmax (maximum absorbance) of the quinoline chromophore, which provides the highest sensitivity for the analyte and its related impurities.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

| Run Time | 25 minutes |

Solutions Preparation:

  • Standard Solution: Accurately weigh and dissolve N-[(quinolin-8-yl)methyl]methanesulfonamide reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (0.1 mg/mL) Autosampler Autosampler Injection (10 µL) Standard_Prep->Autosampler Sample_Prep Prepare Sample Solution (0.1 mg/mL) Sample_Prep->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (Mobile Phase A & B) Pump->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

A Self-Validating System: Adherence to ICH Q2(R2) Guidelines

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[11][14] Our validation protocol for the N-[(quinolin-8-yl)methyl]methanesulfonamide HPLC method is designed as a self-validating system, rigorously adhering to ICH Q2(R2) guidelines.[2][15][16][17]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.The peak for N-[(quinolin-8-yl)methyl]methanesulfonamide is pure and well-resolved from any other peaks (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results to the true value.Percent recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.
Summary of Validation Data (Illustrative)
ParameterResult
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (Repeatability RSD) 0.85%
Precision (Intermediate RSD) 1.2%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Robustness Passed (Flow rate ±0.1 mL/min, Column Temp ±2°C)

Comparative Analysis: Alternative Methodologies

While HPLC-UV is a robust and reliable primary method, certain scenarios may necessitate alternative or complementary techniques.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed and sensitivity.[18][19] The use of smaller particle size columns in UPLC results in sharper peaks and faster run times. Coupling with a mass spectrometer provides molecular weight information, which is invaluable for the identification of unknown impurities.[9][10][20]

Advantages over HPLC-UV:

  • Higher Throughput: Faster analysis times.

  • Enhanced Resolution: Better separation of closely eluting impurities.

  • Structural Information: Mass spectrometry provides molecular weight and fragmentation data for impurity identification.

Disadvantages:

  • Higher Cost: Instrumentation is more expensive to acquire and maintain.

  • Method Complexity: Method development can be more complex, and matrix effects can influence ionization.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique, particularly for chiral separations.[21][22][23] If N-[(quinolin-8-yl)methyl]methanesulfonamide or its impurities possess a chiral center, SFC would be the method of choice for separating enantiomers. It utilizes supercritical CO2 as the primary mobile phase, which is considered a "green" alternative to organic solvents.[22][24]

Advantages over HPLC-UV:

  • Chiral Separations: The gold standard for enantiomeric separations.

  • Green Chemistry: Reduces the use of organic solvents.

  • Fast Separations: The low viscosity of the mobile phase allows for high flow rates.[24][25]

Disadvantages:

  • Limited Applicability for General Purity: Primarily a specialized technique for chiral analysis.

  • Instrumentation: Less common in standard QC labs compared to HPLC.

Method_Comparison HPLC_Node Robust & Cost-Effective General Purity UPLC_Node High Throughput & Sensitivity Impurity Identification HPLC_Node->UPLC_Node Faster, More Sensitive SFC_Node Chiral Separations Green Chemistry HPLC_Node->SFC_Node UPLC_Node->HPLC_Node Higher Cost & Complexity SFC_Node->HPLC_Node

Caption: Comparison of analytical techniques.

Conclusion and Recommendations

For the routine quality control and purity validation of N-[(quinolin-8-yl)methyl]methanesulfonamide, the developed and validated HPLC-UV method stands as the most suitable choice. It offers an optimal balance of performance, reliability, and cost-effectiveness, meeting all regulatory requirements for accuracy and precision.[26]

UPLC-MS should be employed as a complementary technique during drug development for impurity profiling and structural elucidation. Its ability to identify unknown peaks is a significant asset in ensuring the comprehensive characterization of the API.[9][18]

SFC is recommended only if there is a suspicion or confirmation of chiral centers within the molecule or its impurities, in which case it becomes an indispensable tool for ensuring enantiomeric purity.[21][22]

By selecting the appropriate analytical tool for the specific stage of drug development and for the particular question being addressed, researchers and drug development professionals can ensure the quality, safety, and efficacy of novel therapeutic agents like N-[(quinolin-8-yl)methyl]methanesulfonamide.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
  • <621> CHROM
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma.
  • Understanding the Latest Revisions to USP <621> | Agilent. Source: Agilent.
  • 〈621〉 Chromatography - USP-NF ABSTRACT. Source: USP-NF.
  • USP <621> Chromatography - DSDP Analytics. Source: DSDP Analytics.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Source: Lab Manager.
  • Are You Sure You Understand USP <621>? | LCGC International.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid - Benchchem. Source: Benchchem.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • Steps for HPLC Method Validation - Pharmaguideline. Source: Pharmaguideline.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Source: SIELC Technologies.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Source: SIELC Technologies.
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. Source: SIELC Technologies.
  • An In-depth Technical Guide on the Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide - Benchchem. Source: Benchchem.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Source: Trends in Sciences.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Source: Agilent.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. Source: CABI Digital Library.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Source: Zenodo.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Source: Acta Scientific.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Source: American Pharmaceutical Review.
  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Source: Bentham Science.
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  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Source: Taylor & Francis Online.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: AMSbiopharma.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • 8-(Methylsulfonylamino)quinoline | C10H10N2O2S | CID 151506 - PubChem. Source: PubChem.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC. Source: PMC.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC. Source: PMC.
  • Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed. Source: PubMed.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
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  • Synthesis of novel sulphonamide derivatives from tunable quinolines with comput
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[(quinolin-8-yl)methyl]methanesulfonamide

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of N-[(quinolin-8-yl)methyl]methanesulfonamide.

Core Principle: Proactive Hazard Assessment and Management

The disposal protocol outlined below is predicated on the known hazards of quinoline and methanesulfonamide derivatives. This conservative approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Hazard Profile of Constituent Moieties

To understand the potential risks associated with N-[(quinolin-8-yl)methyl]methanesulfonamide, we must analyze the hazards of its core components.

Hazard ClassificationQuinolineMethanesulfonamideInferred Hazard for N-[(quinolin-8-yl)methyl]methanesulfonamide
Acute Toxicity Toxic if swallowed, Harmful in contact with skin[1]May be harmful if swallowed or in contact with skin[2]Treat as harmful/toxic by all routes of exposure.
Skin Corrosion/Irritation Causes skin irritation[1]Causes skin irritation[2][3]Assume it is a skin irritant.
Eye Damage/Irritation Causes serious eye irritation[1]Causes serious eye irritation[2][3]Assume it is a serious eye irritant.
Respiratory Irritation Not classified, but vapors can be harmfulMay cause respiratory irritation[3]Assume it may cause respiratory irritation. Handle in a fume hood.
Carcinogenicity/Mutagenicity May cause cancer, Suspected of causing genetic defects[1]Not classifiedHandle as a potential carcinogen/mutagen due to the quinoline moiety.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[1][4]No specific data, but sulfonamides can persist in the environment[5]Assume it is toxic to aquatic life with long-lasting effects. [1][4]

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, it is imperative to have the correct safety measures in place. All handling of N-[(quinolin-8-yl)methyl]methanesulfonamide and its waste must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: While handling within a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of aerosolization.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-[(quinolin-8-yl)methyl]methanesulfonamide is to treat it as a hazardous waste from "cradle to grave."[6]

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Do Not Mix: Never mix N-[(quinolin-8-yl)methyl]methanesulfonamide waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6][7]

  • Solid vs. Liquid:

    • Solid Waste: Collect all contaminated consumables, including gloves, weigh boats, pipette tips, and paper towels, in a dedicated solid hazardous waste container.[8]

    • Liquid Waste: Collect all unused solutions, reaction mixtures, and solvent rinses in a dedicated liquid hazardous waste container.

Step 2: Waste Collection and Containerization

The integrity of your waste container is crucial for preventing leaks and ensuring safe transport.

  • Container Type: Use only approved hazardous waste containers that are chemically compatible. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][7]

  • Container Condition: Ensure the container is in good condition, with a secure, leak-proof lid. Keep the container closed at all times except when adding waste.

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and is vital for the safety of everyone in the laboratory and for waste handlers.

  • Mandatory Information: The label must include:

    • The words "Hazardous Waste "[6][8]

    • The full chemical name: "N-[(quinolin-8-yl)methyl]methanesulfonamide "[8]

    • A list of all components and their approximate concentrations if it is a mixed waste stream.

    • The date when waste was first added to the container (the "accumulation start date").

    • The name and contact information of the principal investigator or laboratory.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated and controlled area within the laboratory.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Final Disposal

Final disposal must be handled by trained professionals in accordance with all regulations.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8]

  • Recommended Disposal Method: The primary recommended method for quinoline and sulfonamide derivatives is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][9] This ensures the complete destruction of the hazardous compound.

  • DO NOT:

    • Dispose of this chemical down the drain.[1][10]

    • Dispose of this chemical in the regular trash.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-[(quinolin-8-yl)methyl]methanesulfonamide.

G cluster_prep Preparation & Handling cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal A Start: Generate Waste Containing N-[(quinolin-8-yl)methyl]methanesulfonamide B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Is waste solid or liquid? B->C D Solid Waste (Gloves, Tips, etc.) C->D Solid E Liquid Waste (Solutions, Rinsates) C->E Liquid F Place in dedicated, compatible, sealed container D->F E->F G Label Container: 'Hazardous Waste' Full Chemical Name Date & Contact Info F->G H Store in designated SAA with secondary containment G->H I Contact EHS for Pickup H->I J EHS manages disposal via licensed contractor (Incineration) I->J K End: Waste Properly Disposed J->K

Caption: Workflow for the safe disposal of N-[(quinolin-8-yl)methyl]methanesulfonamide.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, dry sand).[11]

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Secure the entrance and prevent entry.

    • Contact your institution's emergency response team or EHS department without delay.[6]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

By adhering to these rigorous, evidence-based protocols, you uphold your commitment to a safe and responsible research environment, building a foundation of trust that extends from your laboratory to the broader scientific community.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72879, Methanesulfonamide. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473. [Link]

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